molecular formula C10H4ClF2NO4 B5711041 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one

3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one

Cat. No. B5711041
M. Wt: 275.59 g/mol
InChI Key: AKZMVXTYQAJAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. It is commonly used in scientific research for its diverse applications in various fields.

Scientific Research Applications

3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It is also used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the generation of singlet oxygen upon exposure to light. The singlet oxygen generated can react with cellular components such as lipids, proteins, and DNA, leading to oxidative damage and cell death. Additionally, the compound has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one are diverse and depend on the specific application. In the context of ROS detection, the compound is non-toxic and does not interfere with cellular function. In the context of photodynamic therapy, the compound can induce cell death in cancer cells while sparing healthy cells. Additionally, the compound has been reported to exhibit anti-inflammatory and antimicrobial activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in lab experiments include its high sensitivity and selectivity for ROS detection, its ability to induce cell death in cancer cells, and its diverse biological activities. However, the compound requires light exposure for its activity, which can limit its use in certain experimental setups. Additionally, the compound can be expensive and difficult to synthesize, which can limit its availability.

Future Directions

There are several future directions for the use of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in scientific research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, the compound could be further optimized for its use in photodynamic therapy, with a focus on improving its selectivity for cancer cells and reducing its toxicity to healthy cells. Finally, the compound could be further explored for its potential applications in other areas such as antimicrobial therapy and neuroprotection.
In conclusion, 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound with diverse scientific research applications. Its unique properties make it a valuable tool for the detection of ROS, photodynamic therapy, and other biological activities. However, further research is needed to optimize its use and explore its potential applications in other areas.

Synthesis Methods

The synthesis of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the reaction of 3-chloro-2,4-dioxo-6-nitro-4H-chromene with difluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good yields.

properties

IUPAC Name

3-chloro-2-(difluoromethyl)-6-nitrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO4/c11-7-8(15)5-3-4(14(16)17)1-2-6(5)18-9(7)10(12)13/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZMVXTYQAJAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one

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